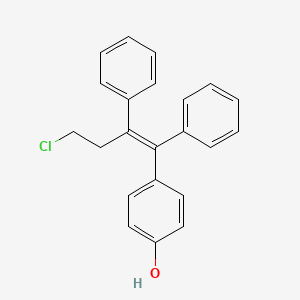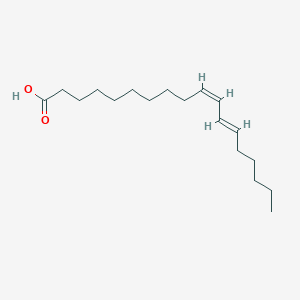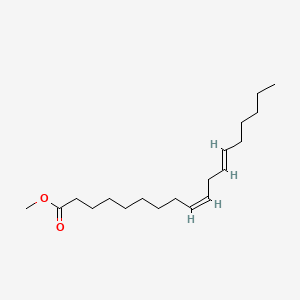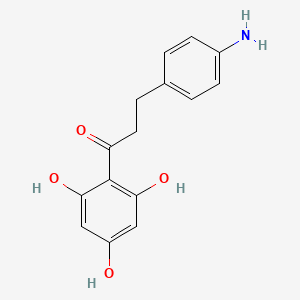
(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is a synthetic glucocorticoid, a derivative of cortisol. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al typically involves multiple steps, starting from a suitable steroid precursor. The key steps include hydroxylation, oxidation, and aldol condensation reactions. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the reaction progress and product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for product analysis and purification .
Chemical Reactions Analysis
Types of Reactions
(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce hydroxyl derivatives .
Scientific Research Applications
(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for the synthesis of other steroidal compounds.
Mechanism of Action
The mechanism of action of (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The compound also affects various signaling pathways, contributing to its anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.
Cortisol: A natural glucocorticoid hormone with a broader range of physiological effects.
Dexamethasone: A potent synthetic glucocorticoid with a longer duration of action.
Uniqueness
(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is unique due to its specific stereochemistry and functional groups, which contribute to its distinct pharmacological profile. Its ability to selectively modulate glucocorticoid receptors and signaling pathways makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
105562-13-8 |
|---|---|
Molecular Formula |
C₂₁H₂₈O₄ |
Molecular Weight |
344.44 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







